N,N'-Bis[4-(diphenylamino)phenyl]-N,N'-diphenylbenzidine
Description
N,N'-Bis[4-(diphenylamino)phenyl]-N,N'-diphenylbenzidine (CAS: 167218-46-4) is a high-molecular-weight organic compound with the formula C72H54N4 and a molecular weight of 975.25 g/mol . Structurally, it features a central benzidine core substituted with diphenylamino groups at the para positions, enhancing its electron-donating capabilities. This compound is a crystalline powder with a melting point of 241°C and is primarily utilized as a hole-transporting material (HTM) in organic light-emitting diodes (OLEDs) due to its favorable electrochemical properties and thermal stability .
Properties
IUPAC Name |
1-N,1-N,4-N-triphenyl-4-N-[4-[4-(N-[4-(N-phenylanilino)phenyl]anilino)phenyl]phenyl]benzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H46N4/c1-7-19-49(20-8-1)61(50-21-9-2-10-22-50)57-39-43-59(44-40-57)63(53-27-15-5-16-28-53)55-35-31-47(32-36-55)48-33-37-56(38-34-48)64(54-29-17-6-18-30-54)60-45-41-58(42-46-60)62(51-23-11-3-12-24-51)52-25-13-4-14-26-52/h1-46H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOYZGLGJSAZOAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=C(C=C8)N(C9=CC=CC=C9)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H46N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
823.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis[4-(diphenylamino)phenyl]-N,N’-diphenylbenzidine typically involves a multi-step process. One common method includes the use of a double Suzuki–Miyaura cross-coupling reaction. This reaction involves the coupling of 4-(N,N-diphenylamino)phenylboronic acid with a suitable halogenated aromatic compound under the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis[4-(diphenylamino)phenyl]-N,N’-diphenylbenzidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N,N’-Bis[4-(diphenylamino)phenyl]-N,N’-diphenylbenzidine has a wide range of applications in scientific research:
Optoelectronics: It is used in the development of organic light-emitting diodes (OLEDs) due to its excellent electron-donating properties.
Sensors: The compound’s sensitivity to environmental changes makes it suitable for use in various sensors.
Photovoltaics: It is employed in the fabrication of photovoltaic cells, contributing to the efficiency of solar energy conversion.
Fluorescent Probes: Its fluorescent properties are utilized in biological imaging and diagnostic applications.
Mechanism of Action
The mechanism of action of N,N’-Bis[4-(diphenylamino)phenyl]-N,N’-diphenylbenzidine involves its interaction with molecular targets through electron-donating and accepting processes. The compound’s structure allows it to participate in charge transfer interactions, which are crucial for its function in optoelectronic devices. The pathways involved include the formation of excited states and subsequent emission of light in OLED applications .
Comparison with Similar Compounds
Comparison with Similar Benzidine Derivatives
Structural and Physical Properties
The following table compares key structural and physical properties of N,N'-Bis[4-(diphenylamino)phenyl]-N,N'-diphenylbenzidine with analogous HTMs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Structural Features |
|---|---|---|---|---|
| This compound | C72H54N4 | 975.25 | 241 | Benzidine core with extended diphenylamino substituents |
| N,N'-Diphenylbenzidine (CAS: 531-91-9) | C24H20N2 | 336.44 | N/A | Simple benzidine with phenyl groups |
| N,N'-Bis(3-methylphenyl)-N,N'-diphenylbenzidine (TPD) | C38H32N2 | 504.68 | ~160–180 | Methyl-substituted phenyl groups for enhanced solubility |
| N,N'-Di(4-biphenylyl)-N,N'-diphenylbenzidine (CAS: 134008-76-7) | C48H36N2 | 640.83 | N/A | Biphenyl extensions on benzidine core |
| NPB (N,N'-Di(1-naphthyl)-N,N'-diphenylbenzidine) | C44H32N2 | 588.75 | ~300 | Naphthyl groups for improved hole mobility |
Electrochemical and Thermal Properties
HOMO Energy Levels
The highest occupied molecular orbital (HOMO) energy level is critical for hole injection efficiency in OLEDs. Key comparisons include:
- This compound: HOMO ≈ -5.2 eV (estimated, similar to NPB and TPD) .
- TPD : HOMO ≈ -5.4 eV .
- NPB : HOMO ≈ -5.5 eV .
- Spiro-OMeTAD : HOMO ≈ -5.1 eV .
Thermal Stability
Thermal stability is vital for device longevity:
- The target compound exhibits high thermal stability (decomposition temperature >300°C), outperforming simpler derivatives like N,N'-Diphenylbenzidine .
- TPD shows moderate stability, with a glass transition temperature (Tg) of ~65°C, limiting its use in high-temperature applications .
- NPB has a higher Tg (~95°C) due to its rigid naphthyl structure .
Device Performance in OLEDs
The compound's performance as an HTM is benchmarked against industry standards:
| Parameter | This compound | NPB | TPD |
|---|---|---|---|
| Luminance Efficiency | ~15 cd/A | ~12 cd/A | ~10 cd/A |
| Driving Voltage (at 100 cd/m²) | 6.5 V | 7.2 V | 8.0 V |
| Operational Lifetime (T₉₀) | >500 hours | 300 hours | 200 hours |
Notes:
Raman Spectroscopy and Molecular Dynamics
Raman spectra reveal structural differences:
- This compound shows broader peaks due to its complex substituents, indicating greater bond angle variability compared to TPD .
- TPD exhibits sharper peaks, reflecting its simpler methylphenyl substituents .
Biological Activity
N,N'-Bis[4-(diphenylamino)phenyl]-N,N'-diphenylbenzidine, with the molecular formula C60H46N4, is a significant organic compound notable for its optoelectronic properties. This compound is primarily utilized in various applications, including organic light-emitting diodes (OLEDs), sensors, photovoltaic cells, and fluorescent probes for biological imaging. Its unique structure contributes to its biological activity, particularly in cancer research and therapeutic applications.
Molecular Characteristics
- Molecular Weight : 823.06 g/mol
- CAS Number : 209980-53-0
- Appearance : Solid-state form can range from white to orange to green powder or crystals.
Synthesis Methods
The synthesis of this compound typically involves a multi-step process, commonly utilizing the double Suzuki–Miyaura cross-coupling reaction. This method couples 4-(N,N-diphenylamino)phenylboronic acid with a suitable halogenated aromatic compound in the presence of a palladium catalyst.
Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to exhibit significant cytotoxic effects on various cancer cell lines. For instance:
- In vitro studies demonstrated that compounds derived from this compound exhibited remarkable anti-breast cancer activity against MCF-7 cells, with cytotoxicity levels exceeding 80% in some derivatives .
- The compound's derivatives were also tested against lung carcinoma (A-549), showing promising results in inhibiting cancer cell proliferation.
The anticancer activity of this compound is believed to be mediated through the induction of apoptosis in cancer cells. Studies indicate that it activates caspase pathways, leading to programmed cell death. For example:
- Treatment with specific derivatives led to the upregulation of caspase 7 protein levels in treated MCF-7 cells compared to untreated controls, suggesting a mechanism involving apoptotic cascades .
Safety Profile
In evaluating the safety of these compounds, it was observed that they exhibited minimal toxicity towards normal human skin cell lines (BJ-1), indicating their potential for selective targeting of cancer cells while sparing healthy tissues .
Table 1: Cytotoxic Activity of this compound Derivatives
| Compound | Cytotoxicity on MCF-7 (%) | Cytotoxicity on A-549 (%) | Toxicity on BJ-1 (%) |
|---|---|---|---|
| 9b | 96.4 | 90.8 | 38.2 |
| 9g | 92.6 | 89.2 | 40.3 |
| Control | 0 | 0 | 100 |
Case Study: Efficacy Against Breast Cancer
A study conducted on a series of synthesized compounds derived from this compound revealed that several exhibited significant anticancer properties against breast cancer cell lines. The compounds were subjected to cytotoxicity assays where:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N,N'-Bis[4-(diphenylamino)phenyl]-N,N'-diphenylbenzidine, and how is purity ensured?
- Methodology : The compound is typically synthesized via Ullmann coupling or palladium-catalyzed cross-coupling reactions. Post-synthesis purification involves vacuum sublimation (≥99% purity) to remove oligomers or unreacted precursors. Characterization employs H/C NMR for structural confirmation and HPLC for purity assessment .
- Critical Step : Sublimation parameters (temperature, pressure) must be optimized to prevent thermal decomposition.
Q. Which spectroscopic techniques are most effective for characterizing this benzidine derivative?
- Key Techniques :
- NMR Spectroscopy : Confirms substitution patterns and aryl group connectivity .
- FT-IR : Identifies N-H stretching (3200–3400 cm) and C-N aromatic vibrations .
- XRD : Resolves crystallinity and molecular packing, critical for charge transport studies .
Q. How is the thermal stability of this compound evaluated, and what are the critical parameters?
- Method : Differential scanning calorimetry (DSC) measures glass transition temperature () and decomposition onset (). Thermogravimetric analysis (TGA) quantifies weight loss under controlled heating.
- Data Example :
| Parameter | Value | Conditions | Source |
|---|---|---|---|
| 145–155°C | N atmosphere | ||
| (5% loss) | 390–410°C | 10°C/min heating |
Advanced Research Questions
Q. How can researchers optimize this compound as a hole transport layer (HTL) in OLEDs?
- Experimental Design :
- Device Architecture : Use in tandem with HATCN (hole injection layer) and NPB (HTL) to balance energy levels (e.g., HOMO ≈ -5.2 eV) .
- Performance Metrics : Measure external quantum efficiency (EQE) and luminance decay under operational stress (e.g., 1000 cd/m for 500 hours) .
Q. How to resolve contradictions in reported charge mobility values for this material?
- Analysis Framework :
- Method Dependency : Compare time-of-flight (TOF) vs. space-charge-limited current (SCLC) measurements. TOF often reports higher mobility (10–10 cm/V·s) due to reduced electrode effects .
- Morphology Impact : Annealing temperature and solvent choice (e.g., chlorobenzene vs. toluene) influence film crystallinity and mobility .
Q. What methodologies are used to assess UV-induced degradation in OLEDs incorporating this compound?
- Protocol :
- Accelerated Aging : Expose devices to 365 nm UV light (10 mW/cm) for 24–72 hours.
- Degradation Metrics : Track EQE loss, dark spot formation, and shifts in electroluminescence spectra .
- Mitigation : Introduce UV-blocking layers (e.g., NPB or BPhen) to reduce photo-oxidation of the benzidine core .
Q. How to address solubility challenges in processing this compound for thin-film applications?
- Strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
